molecular formula C12H13N3O B13201785 (E)-7-Ethyl-N'-hydroxyisoquinoline-1-carboximidamide

(E)-7-Ethyl-N'-hydroxyisoquinoline-1-carboximidamide

Cat. No.: B13201785
M. Wt: 215.25 g/mol
InChI Key: RMPWUYOBWFRJPX-UHFFFAOYSA-N
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Description

(E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound with a unique structure that includes an isoquinoline ring substituted with an ethyl group and a hydroxycarboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.

    Introduction of Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride.

    Formation of Hydroxycarboximidamide Group: The hydroxycarboximidamide group can be introduced through the reaction of the isoquinoline derivative with hydroxylamine and a suitable carboxylic acid derivative under mild conditions.

Industrial Production Methods

Industrial production of (E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxycarboximidamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxo derivatives of the isoquinoline ring.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

(E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Ethylisoquinoline-1-carboximidamide: Lacks the hydroxy group, resulting in different reactivity and biological activity.

    N’-Hydroxyisoquinoline-1-carboximidamide: Lacks the ethyl group, affecting its chemical properties and applications.

    Isoquinoline-1-carboximidamide: The parent compound without the ethyl or hydroxy substitutions.

Uniqueness

(E)-7-Ethyl-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of both the ethyl and hydroxycarboximidamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for a broader range of applications and interactions with molecular targets.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

7-ethyl-N'-hydroxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C12H13N3O/c1-2-8-3-4-9-5-6-14-11(10(9)7-8)12(13)15-16/h3-7,16H,2H2,1H3,(H2,13,15)

InChI Key

RMPWUYOBWFRJPX-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)C=CN=C2/C(=N\O)/N

Canonical SMILES

CCC1=CC2=C(C=C1)C=CN=C2C(=NO)N

Origin of Product

United States

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